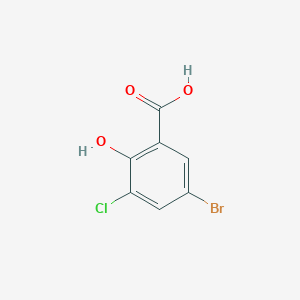

5-Bromo-3-chloro-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

5-bromo-3-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZZYFMHNMFPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279507 | |

| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-85-3 | |

| Record name | NSC12940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Detailed experimental data regarding the ¹H NMR and ¹³C NMR spectra, including chemical shifts, spin-spin coupling constants, and multiplicity, are not available in the searched literature for 5-Bromo-3-chloro-2-hydroxybenzoic acid. Furthermore, no studies employing advanced 2D NMR techniques such as COSY, HSQC, or HMBC for this compound were found, nor were there any specific investigations into its conformational dynamics or hindered rotation in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Specific FT-IR and Raman spectra for this compound, which would allow for the assignment of characteristic vibrational modes and functional groups, are not present in the available search results.

Influence of Intermolecular Interactions and Solid-State Packing on Vibrational Spectra

The vibrational spectra of this compound in the solid state are significantly influenced by intermolecular interactions, primarily hydrogen bonding and π-π stacking. The presence of the carboxylic acid and hydroxyl functional groups facilitates the formation of strong intermolecular hydrogen bonds. Specifically, the hydroxyl group (-OH) and the carbonyl group (C=O) of the carboxylic acid can engage in hydrogen bonding, often leading to the formation of centrosymmetric dimers in the crystal lattice.

These interactions introduce notable shifts in the vibrational frequencies of the involved functional groups when compared to the gaseous phase or dilute solutions. Key observations include:

O-H Stretching: The stretching vibration of the hydroxyl group, typically observed in the range of 3500-3700 cm⁻¹ in a free molecule, is broadened and shifted to a lower frequency (typically 2500-3300 cm⁻¹) in the solid state due to its involvement in strong hydrogen bonding.

C=O Stretching: The carbonyl stretching frequency of the carboxylic acid, usually found around 1760 cm⁻¹ in its monomeric form, is shifted to a lower wavenumber (approximately 1680-1710 cm⁻¹) in the dimeric, hydrogen-bonded state.

Aromatic C-H and C-C Vibrations: The vibrational frequencies of the aromatic ring can also be affected by the crystal packing. π-π stacking interactions between the aromatic rings of adjacent molecules can cause subtle shifts in the C-H and C=C stretching and bending vibrations. For instance, C-H stretching vibrations attached to the aromatic ring are typically observed in the 3110–3000 cm⁻¹ region, while C-C bonds within the ring show stretching vibrations in the 1300–1600 cm⁻¹ range. nih.gov The specific packing arrangement can either constrain or slightly alter these vibrational modes.

The presence of heavy halogen atoms (Bromine and Chlorine) also influences the low-frequency vibrational modes, with C-Br and C-Cl stretching and bending vibrations appearing in the far-infrared region. The collective effect of these intermolecular forces and the solid-state packing results in a unique and complex vibrational spectrum that is characteristic of the compound's crystalline structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Chromophoric Properties and Electronic Transitions

The electronic absorption spectrum of this compound is determined by the chromophores present in its structure. The primary chromophore is the substituted benzene (B151609) ring, which contains several functional groups that modify its absorption characteristics. These include the hydroxyl (-OH), carboxylic acid (-COOH), chloro (-Cl), and bromo (-Br) groups. These substituents, particularly the hydroxyl group with its lone pair of electrons, act as auxochromes, modulating the energy of the electronic transitions within the aromatic π-system.

The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* electronic transitions. libretexts.orguomustansiriyah.edu.iq

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. libretexts.orguomustansiriyah.edu.iq The presence of conjugating substituents shifts these absorptions to longer wavelengths (bathochromic shift) compared to unsubstituted benzene.

n → π Transitions:* These are lower-intensity absorptions that involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to an antibonding π* orbital of the aromatic ring. uomustansiriyah.edu.iq These transitions are typically observed as shoulders on the main π → π* absorption bands.

The combination of these groups results in a complex UV-Vis spectrum. A similar compound, 5-Bromosalicylaldehyde, was found to have significant absorption in the UV range, which is indicative of these electronic transitions. nih.gov

| Transition Type | Involved Orbitals | Typical Wavelength Region | Relative Intensity |

| π → π | Bonding π to Antibonding π | 200-400 nm | High |

| n → π | Non-bonding to Antibonding π | 250-450 nm | Low |

This table provides generalized information on electronic transitions.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of this compound by altering the energy levels of the ground and excited states. The observed shifts in the absorption maxima (λmax) upon changing solvent polarity can provide insights into the nature of the electronic transitions.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift, moving the absorption to a longer wavelength. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. This occurs because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state. uomustansiriyah.edu.iq

Studies on the related compound 5-Bromo-2-Hydroxybenzaldehyde have demonstrated the effect of solvents on its UV-Visible spectra, confirming that such shifts are a key characteristic of this class of molecules. nih.gov The ability of the hydroxyl and carboxylic acid groups to form hydrogen bonds with protic solvents (like ethanol or water) can lead to more pronounced spectral shifts compared to aprotic solvents (like cyclohexane or chloroform).

Mass Spectrometry (e.g., HR-ESI-MS, LC-MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is an essential technique for confirming the molecular weight and assessing the purity of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly well-suited for this purpose.

The molecular formula of this compound is C₇H₄BrClO₃. nih.govbldpharm.com Its exact molecular weight can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

Expected Molecular Ion Peaks in Mass Spectrometry:

Due to the presence of two halogen atoms, bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

| Isotopic Combination | Calculated Mass (Da) | Relative Abundance |

| C₇H₄⁷⁹Br³⁵ClO₃ | 249.9032 | 100% |

| C₇H₄⁸¹Br³⁵ClO₃ | 251.9012 | ~98% |

| C₇H₄⁷⁹Br³⁷ClO₃ | 251.9003 | ~32% |

| C₇H₄⁸¹Br³⁷ClO₃ | 253.8982 | ~31% |

This table presents the theoretical isotopic distribution for the molecular ion [M]⁻ or [M-H]⁻.

This distinct isotopic cluster provides unambiguous confirmation of the elemental composition of the molecule. In negative ion mode ESI-MS, the compound is expected to be detected as the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry allows for the determination of the mass with high accuracy, further confirming the molecular formula.

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to assess the purity of a sample. This technique separates the target compound from any impurities before detection by the mass spectrometer, providing information on both the identity and the relative quantity of any contaminants.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Decarboxylation)

The carboxylic acid group is a key site for reactions such as esterification and decarboxylation.

Esterification: 5-Bromo-3-chloro-2-hydroxybenzoic acid can undergo esterification with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. pearson.comorganic-chemistry.orgchemistrysteps.com This reversible reaction involves the protonation of the carbonyl group of the carboxylic acid, followed by a nucleophilic attack from the alcohol. byjus.com The reaction equilibrium can be shifted towards the product ester by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.com Given that the starting material is a derivative of salicylic (B10762653) acid, it can potentially undergo esterification at either the carboxylic acid or the phenolic hydroxyl group, depending on the reaction conditions and reagents. teachnlearnchem.comstudy.com For instance, reaction with an alcohol like methanol under acidic conditions would primarily yield the methyl ester. ma.edu

| Reactant | Conditions | Expected Major Product |

|---|---|---|

| Methanol | Acid catalyst (e.g., H₂SO₄), heat | Methyl 5-bromo-3-chloro-2-hydroxybenzoate |

| Ethanol | Acid catalyst (e.g., HCl), heat | Ethyl 5-bromo-3-chloro-2-hydroxybenzoate |

Decarboxylation: Halogenated aromatic carboxylic acids can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide, typically by heating. google.com This reaction can be facilitated by heating the compound in the presence of water at temperatures between 80°C and 180°C. google.com For some hydroxybenzoic acids, decarboxylation can be accompanied by halogenation, a process known as halodecarboxylation. nih.govacs.orgresearchgate.net The presence of halogen and hydroxyl groups on the ring can influence the ease of this reaction.

Reactions of the Phenolic Hydroxyl Group (e.g., Etherification, Oxidation)

The phenolic hydroxyl group is another reactive site in the molecule, participating in reactions like etherification and oxidation.

Etherification: The phenolic -OH group can be converted to an ether through reactions such as the Williamson ether synthesis. This would involve deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.

Oxidation: Phenols are susceptible to oxidation, and the reaction can be complex, leading to a variety of products. The oxidation of substituted phenols can be achieved using various oxidizing agents. nih.govnih.gov The electrochemical oxidation of para-substituted phenols has been studied, indicating that the substituent group influences the oxidation potential. uc.pt The oxidation of this compound could potentially lead to the formation of quinone-like structures or result in ring-opening under harsh conditions. The rate of oxidation is influenced by the nature of the substituents on the aromatic ring, with electron-donating groups generally increasing the rate of reaction with electrophilic radicals. mdpi.com

Reactions Involving the Halogen Substituents (e.g., Replacement, Elimination, Organometallic Coupling)

The bromine and chlorine atoms on the aromatic ring can be replaced or involved in coupling reactions.

Replacement (Nucleophilic Aromatic Substitution): The halogen atoms can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pubbyjus.com This reaction is more likely to occur if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the carboxylic acid group is an electron-withdrawing group. The feasibility of substitution depends on the reaction conditions and the nucleophile used.

Organometallic Coupling: The halogen substituents, particularly the bromine atom, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. yonedalabs.com This is a versatile method for synthesizing more complex aromatic compounds. The relative reactivity of aryl halides in Suzuki coupling is typically I > Br > Cl. wikipedia.org

| Reaction Type | Coupling Partner | Catalyst/Base | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | Biphenyl derivative |

Dehalogenation, the removal of a halogen atom, can also occur under certain catalytic conditions. yonedalabs.comnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The existing substituents on the benzene ring direct the position of any further substitution reactions.

Nucleophilic Aromatic Substitution: As mentioned earlier, nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, Br or Cl) by a nucleophile. wikipedia.orgucla.eduyoutube.com This reaction is facilitated by the presence of electron-withdrawing groups. youtube.comyoutube.comlibretexts.orgphiladelphia.edu.jo The carboxylic acid group at the C-2 position would help to stabilize the negative charge in the Meisenheimer complex intermediate formed during a nucleophilic attack at the C-3 (chloro) or C-5 (bromo) position. libretexts.org

Mechanistic Pathways of Key Chemical Transformations

Fischer Esterification Mechanism: The Fischer esterification proceeds through a series of equilibrium steps. pearson.combyjus.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. organic-chemistry.orgchemistrytalk.org

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. chemistrysteps.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product. byjus.com

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr mechanism is a two-step process. pressbooks.publibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is temporarily lost. The presence of electron-withdrawing groups ortho or para to the leaving group helps to stabilize this intermediate. pressbooks.pub

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. ucla.edu

Environmental Fate, Photochemistry, and Biodegradation Pathways

Photolytic Degradation Studies and Mechanisms

While specific photolytic degradation studies on 5-Bromo-3-chloro-2-hydroxybenzoic acid are limited, the photochemical behavior of related halogenated benzoic acids provides insight into its likely transformation pathways. The presence of carbon-halogen bonds suggests that photodehalogenation is a probable degradation route. The absorption of ultraviolet (UV) radiation can induce the cleavage of the C-Br or C-Cl bonds, with the C-Br bond being more susceptible to photolysis due to its lower bond energy. This process would lead to the formation of radical species and subsequent reaction with surrounding molecules. For instance, studies on other halogenated benzenes have shown that the degradation and dehalogenation rates follow the order of bromo-substituted compounds being faster than chloro-substituted ones. nih.gov

The hydroxyl group on the aromatic ring can also influence the photochemical reactivity of the molecule. It may facilitate photosubstitution reactions where the halogen atoms are replaced by hydroxyl groups, a process that can be mediated by reactive oxygen species generated in the presence of sunlight and natural photosensitizers in aquatic environments.

Microbial Degradation Pathways of Halogenated Benzoic Acids

Microorganisms play a crucial role in the natural attenuation of halogenated aromatic compounds. nih.gov The biodegradation of substances like this compound can occur under both aerobic and anaerobic conditions, involving distinct enzymatic pathways.

Under aerobic conditions, the initial step in the degradation of halogenated aromatic compounds is often catalyzed by oxygenases. nih.gov These enzymes incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols. researchgate.net For this compound, a dioxygenase could attack the ring, leading to dihydroxylation and subsequent dehalogenation. The removal of the halogen substituents can occur either before or after the cleavage of the aromatic ring. Specific dehalogenases can catalyze the cleavage of the carbon-halogen bond through hydrolytic or oxidative mechanisms. Following ring cleavage, the resulting aliphatic intermediates are channeled into central metabolic pathways.

In the absence of oxygen, a key mechanism for the degradation of halogenated benzoic acids is reductive dehalogenation. nih.govoup.com In this process, the halogen atom is removed and replaced with a hydrogen atom, with the halogenated compound serving as an electron acceptor. oup.com This initial step is crucial for the subsequent breakdown of the aromatic ring. For this compound, this could lead to the formation of 3-chloro-2-hydroxybenzoic acid or 5-bromo-2-hydroxybenzoic acid. Following dehalogenation, the aromatic ring is typically reduced and then cleaved hydrolytically, with the resulting products being further metabolized by fermentative and methanogenic microorganisms. oup.com

The complete mineralization of complex halogenated compounds often requires the synergistic action of a microbial consortium. mdpi.comnih.gov Different microbial species within the consortium may carry out specific steps in the degradation pathway. For example, one group of bacteria might be responsible for the initial dehalogenation, while others metabolize the resulting intermediates. The structure and activity of these consortia are influenced by the specific pollutants present and the prevailing environmental conditions. nih.gov Several bacterial genera, including Pseudomonas, have been identified as being capable of degrading halogenated benzoic acids. nih.govnih.govnih.gov

Investigation of Degradation Kinetics and Influence of Milieu Conditions (e.g., pH, Salinity, Temperature)

The rate of biodegradation of halogenated benzoic acids is significantly influenced by various environmental factors. ijrt.org

| Milieu Condition | Effect on Degradation Kinetics |

| pH | Microbial enzymatic activity is highly dependent on pH. Optimal degradation rates for many halogenated aromatic compounds occur near neutral pH. Extreme pH values can inhibit microbial growth and enzyme function. nih.gov |

| Salinity | High salt concentrations can impose osmotic stress on microorganisms, potentially inhibiting their degradation activity. However, specialized halophilic or halotolerant microbial communities can degrade these compounds in saline environments. nih.gov |

| Temperature | Temperature affects microbial metabolism and enzyme kinetics. Generally, degradation rates increase with temperature up to an optimum, beyond which enzyme denaturation can occur. |

| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and the biodegradation of organic pollutants. |

| Substrate Concentration | The concentration of the pollutant can also affect degradation rates. At very high concentrations, the compound may be toxic to the degrading microorganisms. |

Advanced Oxidation Processes (AOPs) for Degradation (e.g., Fenton, UV/H2O2)

Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants, including halogenated aromatic compounds. nih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize organic molecules.

| AOP Method | Description |

| Fenton Reaction | This process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. It is a cost-effective and efficient method for treating wastewater containing a variety of organic contaminants. |

| UV/H₂O₂ | The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals, leading to the oxidation of organic pollutants. The efficiency of this process depends on factors such as UV dosage, H₂O₂ concentration, and pH. sciensage.info |

| Ozonation | Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. Combining ozonation with UV radiation (UV/O₃) can enhance the generation of •OH and improve degradation efficiency. sciensage.info |

| Photocatalysis | This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon illumination with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species, including •OH. |

The degradation of this compound by AOPs would likely proceed through hydroxylation of the aromatic ring, followed by dehalogenation, decarboxylation, and eventual ring cleavage, leading to the formation of smaller organic acids and ultimately mineralization to CO₂, H₂O, Br⁻, and Cl⁻.

Identification and Characterization of Environmental Transformation Products

Detailed studies identifying and characterizing the environmental transformation products of this compound through photochemistry or biodegradation are currently unavailable in the reviewed scientific literature. The persistence and degradability, bioaccumulative potential, and mobility in soil for this compound have not been thoroughly investigated.

For related compounds, such as other chlorinated and brominated benzoic acids, biodegradation can proceed through various pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The specific intermediates and final products are dependent on the microbial consortia present and the environmental conditions, such as pH and the presence of other pollutants. For instance, the biodegradation of 3-chlorobenzoic acid has been shown to proceed via catechol intermediates. However, it is uncertain if this compound would follow a similar pathway due to the presence of multiple, different halogen substituents.

Without dedicated studies on this compound, any discussion of its environmental transformation products would be speculative. Further research is necessary to elucidate the specific chemical and biological degradation pathways of this compound and to identify the resulting metabolites. Such studies would be crucial for a complete understanding of its environmental risk profile.

Advanced Research Applications and Methodological Development

Development of High-Performance Analytical Methods for Detection and Quantification

The accurate detection and quantification of 5-bromo-3-chloro-2-hydroxybenzoic acid and its related compounds are crucial for process monitoring, quality control, and metabolic studies. While specific high-performance analytical methods for this exact compound are not extensively detailed in publicly available literature, established methods for structurally similar halogenated aromatic acids are readily adaptable.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are principal techniques for the analysis of substituted benzoic acids. For analogous compounds like 5-bromo-2-chlorobenzoic acid, reverse-phase HPLC methods have been successfully developed. These methods typically employ a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid like phosphoric acid or formic acid for mass spectrometry compatibility. The use of columns with smaller particle sizes, characteristic of UPLC, allows for faster and more efficient separations.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of halogenated organic compounds. While direct analysis of benzoic acids by GC-MS can be challenging due to their low volatility and potential for thermal degradation, derivatization to more volatile esters or ethers is a common and effective strategy. Predicted GC-MS data for similar compounds, such as 3-bromo-5-chloro-2,6-dihydroxybenzoic acid, are available in databases and can serve as a valuable reference for identifying fragmentation patterns and retention times.

Voltammetric methods, a class of electroanalytical techniques, offer a sensitive and selective alternative for the determination of electrochemically active compounds, including phenolic acids. The hydroxyl and carboxylic acid groups, as well as the halogen substituents on the aromatic ring of this compound, are expected to confer electrochemical activity, making it a suitable candidate for analysis by techniques such as cyclic voltammetry or differential pulse voltammetry. These methods can provide valuable information about the redox properties of the molecule and can be developed into highly sensitive quantitative assays.

| Technique | Typical Column/Electrode | Mobile Phase/Supporting Electrolyte | Detection Method | Key Advantages |

|---|---|---|---|---|

| HPLC/UPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water with acid (e.g., formic acid) | UV-Vis, Mass Spectrometry (MS) | High resolution, versatility, suitable for non-volatile compounds |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium carrier gas | Mass Spectrometry (MS) | High sensitivity, excellent for volatile and semi-volatile compounds (often after derivatization) |

| Voltammetry | Glassy carbon, gold, or modified electrodes | Aqueous buffer solutions | Electrochemical detector | High sensitivity, low cost, provides information on redox properties |

Utilization as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis

The presence of multiple, distinct functional groups on the aromatic ring of this compound makes it a highly versatile building block for the synthesis of more complex organic molecules. The carboxylic acid, hydroxyl group, and the two different halogen atoms can all participate in a wide array of chemical transformations, allowing for the strategic construction of intricate molecular architectures.

The carboxylic acid and hydroxyl groups are characteristic of salicylic (B10762653) acid and can undergo esterification, etherification, and amidation reactions. The halogen atoms, bromine and chlorine, provide sites for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.

While specific, complex molecules synthesized directly from this compound are not widely reported, its aldehyde derivative, 3-bromo-5-chloro-2-hydroxybenzaldehyde, has been used in the synthesis of hydrazone derivatives. This suggests that the parent benzoic acid can be a precursor to a variety of intermediates that are then used to build larger, more complex structures with potential applications in medicinal chemistry and materials science.

Contributions to Crystal Engineering and Materials Science

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. Substituted benzoic acids are of particular interest in this field due to their ability to form robust hydrogen-bonded dimers through their carboxylic acid groups. The presence of additional functional groups, such as the hydroxyl and halogen atoms in this compound, allows for a rich variety of other non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking.

These interactions can be used to guide the self-assembly of the molecules into specific supramolecular architectures, such as tapes, sheets, or more complex three-dimensional networks. For instance, studies on other substituted benzoic acids have shown that weaker interactions can influence and even override the typical dimer formation, leading to novel packing motifs like helical assemblies.

The crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, a derivative of the target compound, reveals that the molecules are linked into zigzag chains by intermolecular C—H···O hydrogen bonds and further connected by aromatic π-π stacking interactions. This provides insight into the types of supramolecular structures that can be formed from this chemical scaffold. The ability to control the solid-state structure of materials based on this compound could lead to the development of new materials with tailored optical, electronic, or mechanical properties.

Exploration as a Precursor for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to novel heterocyclic systems is an area of active research. 2-Hydroxybenzoic acids, such as this compound, are valuable precursors for the synthesis of a variety of oxygen-containing heterocycles.

One important class of heterocycles that can be synthesized from 2-hydroxybenzoic acids are xanthones. The synthesis of xanthones often involves the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. The substituents on the 2-hydroxybenzoic acid starting material are incorporated into the final xanthone structure, allowing for the synthesis of a diverse library of substituted xanthones with a range of biological activities.

Another class of heterocyclic compounds that can be derived from salicylic acid derivatives are benzoxazinones. These are typically synthesized through the reaction of an anthranilic acid with a benzoyl chloride derivative or through other cyclization strategies involving substituted benzoic acids. The halogen atoms on this compound would be retained in the resulting benzoxazinone, potentially influencing its chemical and biological properties.

| Heterocyclic System | General Synthetic Approach | Potential Role of Substituents |

|---|---|---|

| Xanthones | Cyclodehydration of 2,2'-dihydroxybenzophenones or cycloacylation of 2-aryloxybenzoic acids | Halogen atoms can modulate electronic properties and biological activity. |

| Benzoxazinones | Cyclization reactions involving the carboxyl and hydroxyl groups with an appropriate nitrogen-containing synthon. | Substituents can influence reactivity and pharmacological profile. |

Role in the Development of New Reagents and Catalysts

The unique structural features of this compound also suggest its potential role in the development of new reagents and catalysts. The ability of the carboxylic acid and hydroxyl groups to coordinate to metal centers makes it a potential ligand for the synthesis of novel metal complexes with catalytic activity.

Salicylic acid and its derivatives are known to act as ligands in a variety of metal-catalyzed reactions. For example, copper complexes of salicylic acid have been used in cross-coupling reactions. The electronic properties of the ligand can have a significant impact on the reactivity and selectivity of the catalyst. The electron-withdrawing nature of the bromine and chlorine atoms in this compound could modulate the electronic properties of a resulting metal complex, potentially leading to enhanced catalytic performance.

Furthermore, substituted benzoic acids are being investigated for their role in organocatalysis, where a small organic molecule is used to catalyze a chemical reaction. The acidic and hydrogen-bonding capabilities of this compound could be exploited in the design of new organocatalysts for various organic transformations. While specific applications of this particular compound as a reagent or catalyst are yet to be extensively explored, its chemical structure provides a strong foundation for future research in this area.

Q & A

Basic Research Questions

Q. How can the crystal structure of 5-bromo-3-chloro-2-hydroxybenzoic acid be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural determination. Grow high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures). Collect intensity data using a diffractometer, and refine the structure using SHELX software (e.g., SHELXL for refinement, SHELXS for solution). Validate hydrogen bonding patterns, particularly the hydroxyl and carboxylic acid groups, to confirm intramolecular interactions .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, analyze and spectra to confirm substituent positions (e.g., bromo at C5, chloro at C3). Cross-reference with IR spectroscopy to verify hydroxyl (-OH) and carboxylic acid (-COOH) functional groups .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or halogen displacement. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition products like dehalogenated analogs .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing multiple halogen substituents on benzoic acid derivatives?

- Methodological Answer : Use directed ortho-metalation (DoM) with lithium bases to sequentially install halogens. For example:

Protect the hydroxyl group as a silyl ether.

Brominate at C5 via electrophilic substitution.

Chlorinate at C3 using N-chlorosuccinimide (NCS) under radical conditions.

Alternatively, flow chemistry (as demonstrated for bromo-formylbenzoic acids) can enhance regioselectivity and reduce reaction times .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare experimental and computed values to identify discrepancies. If steric effects or solvent interactions are suspected, re-run NMR in deuterated DMSO to assess hydrogen bonding’s impact .

Q. What are the challenges in optimizing reaction conditions for derivatives of this compound?

- Methodological Answer : The electron-withdrawing carboxylic acid group deactivates the ring, necessitating harsh conditions for further substitution. Mitigate this by:

- Converting -COOH to methyl ester for electrophilic reactions.

- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids at C2 after protecting -OH.

Monitor side reactions (e.g., decarboxylation) via LC-MS and adjust catalyst loading/temperature accordingly .

Data Analysis & Validation

Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?

- Methodological Answer : Perform powder X-ray diffraction (PXRD) on bulk samples to confirm consistency with single-crystal data. Use differential scanning calorimetry (DSC) to detect thermal events (e.g., melting points, phase transitions). Computational tools like Mercury CSD can compare packing motifs with known polymorphs .

Q. What statistical approaches are recommended for analyzing biological activity data of derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity. Use Bayesian regression models to account for outliers in dose-response curves, particularly when halogen steric effects dominate .

Key Notes for Experimental Design

- Stereoelectronic Effects : The -OH group at C2 directs electrophilic substitution to C3/C5 via resonance.

- Safety : Halogenated aromatics may generate toxic fumes (e.g., HBr, HCl) under high heat; use fume hoods and scrubbers .

- Collaborative Tools : Share crystallographic data via the Cambridge Structural Database (CSD) for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.